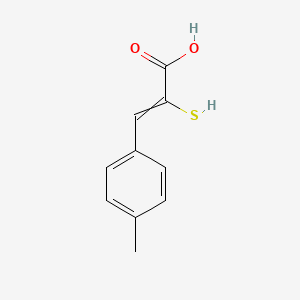
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of a 4-methylphenyl group attached to a 2-sulfanylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 4-methylbenzaldehyde with thiourea under acidic conditions to form the corresponding thioamide. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid: Similar structure but with a methoxy group instead of a methyl group.
3-(4-Chlorophenyl)-2-sulfanylprop-2-enoic acid: Contains a chlorine atom on the aromatic ring.
3-(4-Nitrophenyl)-2-sulfanylprop-2-enoic acid: Features a nitro group on the aromatic ring.
Uniqueness
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with biological targets. The methyl group can enhance lipophilicity and potentially improve membrane permeability, making it a compound of interest for further research and development.
Properties
CAS No. |
93515-29-8 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O2S/c1-7-2-4-8(5-3-7)6-9(13)10(11)12/h2-6,13H,1H3,(H,11,12) |
InChI Key |
HHJHEOPZAVVWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















